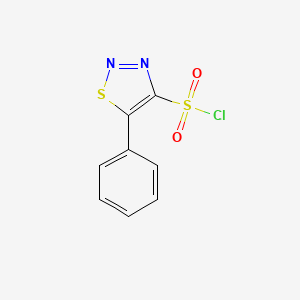

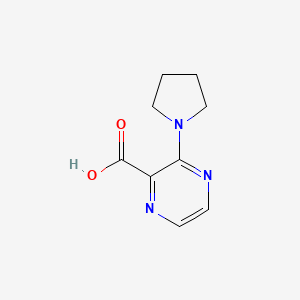

![molecular formula C18H13ClN4O B2370593 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895017-83-1](/img/structure/B2370593.png)

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been found to exhibit a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics . They have also shown promising anticancer activity against various human tumor cell lines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various chemical reactions. For instance, a series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antifungal activities . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines via the tandem aza-Wittig and annulation reactions .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines plays a crucial role in their biological activity. For instance, derivatives bearing anilino moiety showed better CDK2 inhibitory activity than the corresponding benzyl analogues . Another study reported that the interaction of EGFRs with the ligands causes receptor homo- and hetero-dimerisation, initiating a cascade of events that control diverse biological processes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps. For instance, one study reported the synthesis of these compounds via the tandem aza-Wittig and annulation reactions . Another study reported the synthesis of these compounds via a one-flask reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines contribute to their biological activity. For instance, compound 7d showed 1.6-fold more potent anti-proliferative activity against OVCAR-4 cell line with IC 50 = 1.74 μM . It also exhibited promising potent anticancer activity against ACHN cell line with IC 50 value 5.53 μM, representing 2.2-fold more potency than Erlotinib .Scientific Research Applications

- Research Findings :

- Application :

Cancer Treatment and CDK2 Inhibition

Bioisostere of Hypoxanthine: Allopurinol

Antibacterial Activity

Mechanism of Action

Target of Action

The primary target of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2 by inhibiting its activity . The inhibition of CDK2 prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the phosphorylation of key components, the transition from the G1 phase to the S phase of the cell cycle is halted . This leads to the arrest of the cell cycle and the inhibition of cell proliferation .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is significant inhibition of the growth of cancer cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the synthesis and testing of such compounds are usually conducted under controlled laboratory conditions to minimize the impact of environmental variables .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their medicinal properties and potential applications. For instance, a series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antifungal activities . This suggests that these compounds could potentially be developed as new fungicides .

properties

IUPAC Name |

5-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O/c19-14-7-4-8-15(9-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIDTSVKCVVKGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

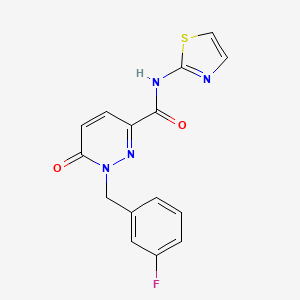

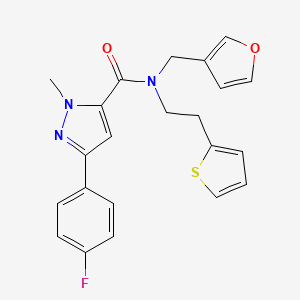

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)

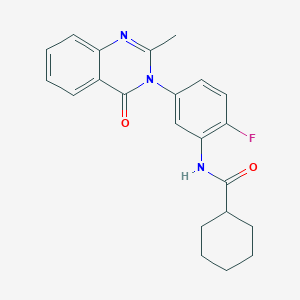

![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)

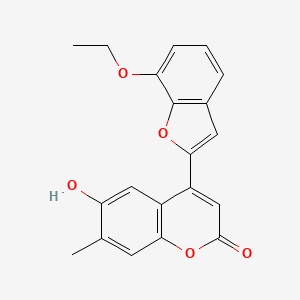

![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)

![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)

![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)

![2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2370533.png)